molecular formula C9H16O3 B13906242 Ethyl 2-formyl-3,3-dimethylbutanoate

Ethyl 2-formyl-3,3-dimethylbutanoate

Cat. No.: B13906242
M. Wt: 172.22 g/mol
InChI Key: HGGFOZRVRSJJBA-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-3,3-dimethylbutanoate is an organic compound with the molecular formula C9H16O3. It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group and a formyl group attached to a dimethyl-substituted butanoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-3,3-dimethylbutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 3,3-dimethylbutanoate with ethyl formate in the presence of a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -70°C). The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired product .

Another method involves the use of titanium tetrachloride (TiCl4) and triethylamine (Et3N) in dichloromethane (DCM) at 0°C to room temperature. This method also yields this compound with good efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-carboxy-3,3-dimethylbutanoic acid.

    Reduction: 2-hydroxymethyl-3,3-dimethylbutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-formyl-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and formyl groups.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-formyl-3,3-dimethylbutanoate depends on the specific reaction it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Ethyl 2-formyl-3,3-dimethylbutanoate can be compared to other similar compounds such as:

    Ethyl 3,3-dimethylbutanoate: Lacks the formyl group, making it less reactive in certain oxidation and reduction reactions.

    Ethyl 2-formylbutanoate: Lacks the dimethyl substitution, which can affect the steric and electronic properties of the molecule.

    Ethyl 2-formyl-3,3-dimethylpentanoate: Has an additional carbon in the backbone, which can influence its reactivity and applications.

The uniqueness of this compound lies in its combination of a formyl group and a dimethyl-substituted butanoate backbone, providing a distinct set of chemical properties and reactivity.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-formyl-3,3-dimethylbutanoate

InChI

InChI=1S/C9H16O3/c1-5-12-8(11)7(6-10)9(2,3)4/h6-7H,5H2,1-4H3

InChI Key

HGGFOZRVRSJJBA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)C(C)(C)C

Origin of Product

United States

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